

# Application Note: Determination of Grazoprevir Sodium Purity Using UPLC

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## Compound of Interest

Compound Name: *Grazoprevir sodium*

CAS No.: *1425038-27-2*

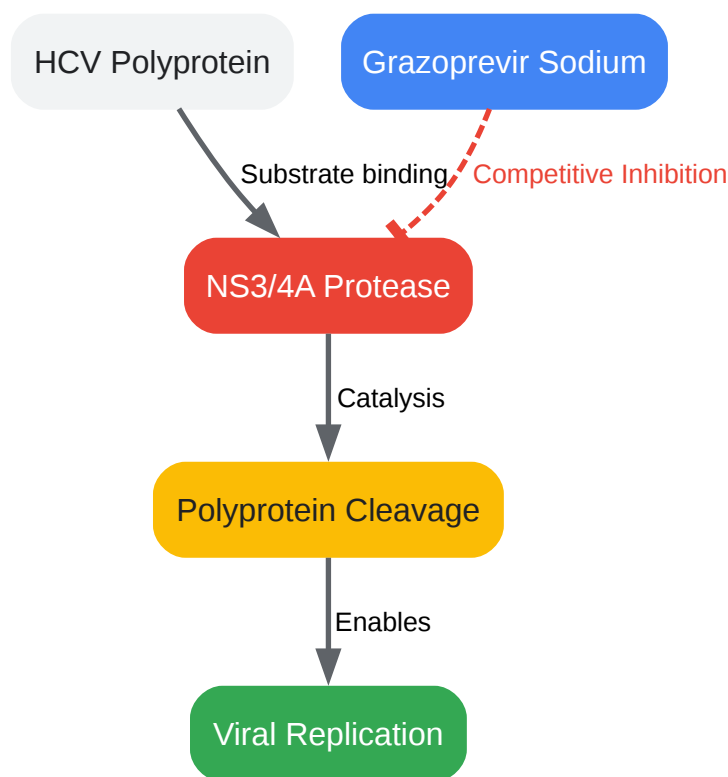
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## Executive Summary & Mechanistic Rationale

Grazoprevir is a highly potent, second-generation direct-acting antiviral (DAA) used in the treatment of chronic Hepatitis C Virus (HCV)[1]. Structurally, it is a macrocyclic compound that acts as a selective inhibitor of the HCV NS3/4A serine protease, an enzyme critical for viral polyprotein cleavage and replication[1][2].

Because Grazoprevir is often co-formulated with other DAAs (such as Elbasvir) and administered to patients with compromised hepatic function, ensuring the absolute purity of the active pharmaceutical ingredient (API) is a critical quality attribute. Ultra-Performance Liquid Chromatography (UPLC) is the gold standard for this determination, offering superior resolution, higher sensitivity, and faster run times compared to traditional HPLC[3].



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Fig 1. Mechanism of action: Grazoprevir competitively inhibits the HCV NS3/4A protease.

## Analytical Strategy & Causality

As a Senior Application Scientist, developing a robust UPLC method requires understanding the physicochemical properties of the analyte to drive chromatographic choices:

- Stationary Phase (Waters Acquity UPLC HSS C18, 1.8  $\mu\text{m}$ ): The sub-2  $\mu\text{m}$  particle size significantly increases the number of theoretical plates, enabling the baseline resolution of Grazoprevir from its closely eluting degradation products and synthetic impurities within a short run time (< 5 minutes)[1][3].
- Mobile Phase Selection (0.1% Orthophosphoric Acid : Acetonitrile): Grazoprevir contains a carboxylic acid moiety and basic nitrogen atoms. Using 0.1% Orthophosphoric acid (pH ~2.8) serves a dual purpose: it suppresses the ionization of the acidic groups (increasing hydrophobicity and retention on the C18 column) and neutralizes residual silanols on the stationary phase, thereby eliminating peak tailing[2][3].

- Detection Wavelength (260 nm): UV spectral scanning reveals an optimal absorbance maximum at 260 nm, which provides the highest signal-to-noise ratio for Grazoprevir while minimizing background interference from the mobile phase[4][5].
- Column Temperature (30°C): Elevated temperature reduces the viscosity of the organic/aqueous mobile phase mixture, mitigating the ultra-high backpressures typical of sub-2 µm columns while ensuring reproducible retention kinetics[5][6].

## Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The workflow incorporates a mandatory System Suitability Test (SST) gate; if the chromatographic system fails to meet predefined criteria, the analytical run automatically halts, preventing the generation of invalid purity data.



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Fig 2. Self-validating UPLC analytical workflow for Grazoprevir purity determination.

### Step 3.1: Reagent & Mobile Phase Preparation

- Buffer Preparation: Carefully pipette 1.0 mL of HPLC-grade Orthophosphoric Acid (OPA) into a 1000 mL volumetric flask. Add 900 mL of Milli-Q water, sonicate for 10 minutes to degas, and make up the volume. Filter through a 0.22 µm membrane[7].
- Mobile Phase: Mix the 0.1% OPA buffer and Acetonitrile in a 45:55 (v/v) ratio. Degas the mixture under vacuum[3][7].
- Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q water and Acetonitrile[7].

### Step 3.2: Standard & Sample Preparation

- Standard Stock Solution: Accurately weigh 10 mg of **Grazoprevir Sodium** reference standard into a 100 mL volumetric flask. Add 60 mL of diluent, sonicate for 15 minutes to

ensure complete dissolution, and make up to the mark (100 µg/mL)[2][7].

- Sample Preparation: Weigh an equivalent of 10 mg of the Grazoprevir API (or crushed tablet powder) into a 100 mL volumetric flask. Extract with 60 mL of diluent via sonication for 25 minutes. Cool to room temperature, make up to volume, and filter through a 0.22 µm syringe filter[7].

## Step 3.3: Chromatographic Execution & The Suitability Gate

Initialize the UPLC system using the parameters outlined in Table 1.

The Gatekeeper Protocol: Inject the Standard Solution (100 µg/mL) six consecutive times. The system must autonomously calculate the parameters in Table 2. Do not proceed to sample injection unless all criteria are met. This ensures the column bed is stable, the pump is delivering a consistent isocratic flow, and the detector optics are clean[1][8].

## Method Validation & Quantitative Data

The developed UPLC method must be validated according to ICH Q2(R1) guidelines to prove it is stability-indicating and suitable for purity determination[1][3]. Below is the synthesized validation data demonstrating the method's reliability.

### Table 1: Optimized UPLC Chromatographic Conditions

Parameter	Specification	Rationale
Column	Waters Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 μm)	High theoretical plates for impurity resolution[3].
Mobile Phase	0.1% OPA : Acetonitrile (45:55 v/v)	Isocratic elution; acidic pH suppresses ionization[3][7].
Flow Rate	0.3 mL/min	Optimal linear velocity for 2.1 mm ID columns[3].
Injection Volume	1.0 - 2.0 μL	Prevents column overloading and band broadening.
Column Temp	30°C	Reduces system backpressure[5][6].
Detection	UV at 260 nm	Maximum absorbance for Grazoprevir[2][5].
Run Time	5.0 Minutes	Enables high-throughput QC testing[1].

## Table 2: System Suitability Criteria (The Validation Gate)

Parameter	Observed Value	Acceptance Criteria (ICH)	Status
Retention Time (Rt)	~3.30 min	± 2.0% variation	Pass[5]
Theoretical Plates (N)	> 4800	N > 3000	Pass[2]
Tailing Factor (Tf)	1.12	Tf < 1.5	Pass[2]
Injection Precision (%RSD)	0.4%	%RSD ≤ 2.0% (n=6)	Pass[8]

## Table 3: Method Validation Summary

Validation Parameter	Grazoprevir Results
Linearity Range	25 µg/mL – 150 µg/mL[6][8]
Correlation Coefficient (R <sup>2</sup> )	0.999[2][8]
Limit of Detection (LOD)	0.24 µg/mL[8][9]
Limit of Quantitation (LOQ)	0.73 µg/mL[8][9]
Accuracy (% Mean Recovery)	98.17% – 100.84%[2][8]
Method Precision (%RSD)	0.4%[8]

Note on Stability Indication: When subjected to forced degradation (acid, base, peroxide, thermal, and photolytic stress), all degradation products must elute at distinct retention times without interfering with the primary Grazoprevir peak, confirming the method's specificity for purity analysis[1][3].

## References

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- Method Development and Validation for the Simultaneous Estimation of Grazoprevir and Elbasvir in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Scientific Research. [8](#)

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